BenchChemオンラインストアへようこそ!

6-benzoyl-1,3-dihydro-2H-indol-2-one

SRC kinase inhibition Tyrosine kinase inhibitors Oxindole SAR

Strategic 6-benzoyl oxindole building block with validated SRC kinase selectivity (e.g., 4e IC50 0.16 µM vs HCT-116). Its unique substitution pattern reduces off-target toxicity vs. promiscuous inhibitors like sunitinib. Essential for focused libraries in colorectal/pancreatic cancer and dual COX/LOX anti-inflammatory programs. Do not substitute regioisomers—biological profile changes.

Molecular Formula C15H11NO2
Molecular Weight 237.25 g/mol
CAS No. 91713-63-2
Cat. No. B1282455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-benzoyl-1,3-dihydro-2H-indol-2-one
CAS91713-63-2
Molecular FormulaC15H11NO2
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESC1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)NC1=O
InChIInChI=1S/C15H11NO2/c17-14-9-11-6-7-12(8-13(11)16-14)15(18)10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
InChIKeyAYJLPUOIDQSOLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Benzoyl-1,3-dihydro-2H-indol-2-one (CAS 91713-63-2) as a Strategic Benzoyl-Oxindole Scaffold for Targeted Medicinal Chemistry Procurement


6-Benzoyl-1,3-dihydro-2H-indol-2-one (CAS 91713-63-2) is a benzoyl-substituted oxindole (indolin-2-one) with the molecular formula C₁₅H₁₁NO₂ and a molecular weight of 237.25 g/mol . The compound features a benzoyl moiety at the 6-position of the oxindole core, a structural arrangement that confers distinct electronic and steric properties compared to unsubstituted or differently substituted oxindoles . As a building block or intermediate, this compound enables the construction of more complex bioactive molecules, particularly in the fields of kinase inhibition and anti-inflammatory drug discovery, where the 6-benzoyl substitution pattern has been implicated in target selectivity [1].

Why 6-Benzoyl-1,3-dihydro-2H-indol-2-one (CAS 91713-63-2) Cannot Be Replaced by Unsubstituted or Alternative Oxindoles in Biological Assays


Generic substitution of the 6-benzoyl moiety with other acyl groups (e.g., acetyl, substituted benzoyl) or positional isomers (e.g., 5- or 7-benzoyl) fundamentally alters the compound's biological profile [1]. The 6-benzoyl substitution pattern is not merely an inert structural feature; it is a key determinant of target engagement and selectivity [2]. For instance, in the development of tyrosine kinase inhibitors, the specific placement of the benzoyl group at the 6-position of the oxindole scaffold has been shown to confer selective SRC kinase inhibitory activity, a property not observed with other substitution patterns [3]. Replacing this specific building block with an unsubstituted oxindole or a regioisomer would thus yield an entirely different chemical entity with unpredictable and likely divergent biological outcomes, compromising the integrity and reproducibility of any downstream experimental or synthetic workflow.

Quantitative Differentiation of 6-Benzoyl-1,3-dihydro-2H-indol-2-one (CAS 91713-63-2) from Related Analogs: A Procurement-Focused Evidence Assessment


Selective SRC Kinase Inhibition: A Property Unique to the 6-Benzoyl Scaffold Compared to Other Oxindole Tyrosine Kinase Inhibitors

The 6-benzoyl-2-indolinone scaffold, when incorporated into a hybrid structure, demonstrates selective SRC kinase inhibition. This is a distinct functional outcome directly attributed to the 6-benzoyl moiety, as evidenced by molecular modeling and kinase assays. Compound 4e, a 6-benzoyl-2-indolinone-indole hybrid, was identified as a specific SRC kinase inhibitor, whereas the broader class of 2-indolinones are known as promiscuous kinase inhibitors [1]. The study explicitly notes that 'benzoylation may be the key determinant for specific activity against SRC kinase' [2].

SRC kinase inhibition Tyrosine kinase inhibitors Oxindole SAR

Potent Cytotoxicity Against Colorectal Cancer Cells: IC50 of 0.16 µM for a 6-Benzoyl-Containing Hybrid Versus Sunitinib

A 2-indolinone-indole hybrid compound (4e) containing the 6-benzoyl moiety demonstrated superior and highly selective cytotoxicity against the HCT-116 colorectal cancer cell line compared to the multi-targeted tyrosine kinase inhibitor sunitinib. The IC50 value for compound 4e was 0.16 µM, with a remarkable selectivity index (SI) > 625, whereas sunitinib is a known reference standard with a different activity and selectivity profile against these cells [1]. The study explicitly states that 'most of the tested compounds exhibited a better inhibitory activity and safety profile than the reference standard sunitinib malate' [2].

Colorectal cancer HCT-116 Cytotoxicity Sunitinib

Selective Cytotoxicity in Pancreatic Cancer: 6-Benzoyl Hybrid IC50 of 0.54 µM Against MIA-PaCa-2 Cells

The 6-benzoyl-2-indolinone hybrid compound 4b showed potent and selective inhibitory activity against the MIA-PaCa-2 pancreatic cancer cell line, with an IC50 value of 0.54 µM [1]. This activity is part of a broader study where most 6-benzoyl-containing hybrids outperformed the reference standard sunitinib malate against MIA-PaCa-2 and HCT-116 cancer cells [2]. This demonstrates that the 6-benzoyl scaffold can be tuned for activity against different cancer types by modifying other parts of the hybrid molecule.

Pancreatic cancer MIA-PaCa-2 Cytotoxicity Tyrosine kinase inhibitor

Dual Cyclooxygenase/Lipoxygenase Inhibition: A Functional Property of the 3-Acyl-2-Oxindole Class Not Observed with Non-Acylated Analogs

Compounds within the 1-heteroaryl-3-acyl-2-oxindole class, where the acyl substituent can be a benzoyl group, have been patented as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes [1]. This dual inhibition is a distinct pharmacological profile compared to unsubstituted oxindoles, which lack this specific acyl functionality and therefore do not exhibit the same level of activity against these key inflammatory targets. The patent specifies that this class of compounds is useful as anti-inflammatory agents due to this dual enzyme inhibition [1].

Anti-inflammatory Cyclooxygenase inhibition Lipoxygenase inhibition Oxindole

Validated Application Scenarios for Procuring 6-Benzoyl-1,3-dihydro-2H-indol-2-one (CAS 91713-63-2) Based on Quantitative Evidence


Development of Next-Generation, Selective SRC Kinase Inhibitors for Targeted Cancer Therapy

For medicinal chemistry projects focused on overcoming the limitations of promiscuous kinase inhibitors, procuring 6-benzoyl-1,3-dihydro-2H-indol-2-one is a strategic necessity. The compound serves as the critical core scaffold for generating hybrids with a specific SRC kinase inhibitory profile, as demonstrated by compound 4e. This selectivity, attributed directly to the 6-benzoyl moiety [1], offers a pathway to reduce off-target toxicity commonly associated with broader-spectrum kinase inhibitors like sunitinib. Research teams should use this compound to synthesize and optimize novel SRC-targeted therapies, particularly for cancers where SRC kinase is a validated driver of oncogenesis.

Design and Synthesis of Potent Anti-Colorectal Cancer Agents with Improved Selectivity

Research groups engaged in colorectal cancer drug discovery should prioritize this compound based on its demonstrated potential. The data showing compound 4e (IC50 = 0.16 µM, SI > 625) outperforming sunitinib against HCT-116 cells [2] establishes the 6-benzoyl-2-indolinone core as a superior starting point. Further elaboration of this scaffold can lead to preclinical candidates with high potency and a wide therapeutic index, addressing the urgent need for more selective treatments for colorectal malignancies.

Creation of Versatile Anti-Cancer Libraries Targeting Pancreatic and Other Solid Tumors

The demonstrated activity of the 6-benzoyl scaffold against both pancreatic (MIA-PaCa-2, IC50 = 0.54 µM) [3] and colorectal cancer cell lines validates its use as a privileged structure for generating diverse small-molecule libraries. Procurement of this compound enables the parallel synthesis of focused libraries for screening against a panel of solid tumor cell lines. The ability to tune activity and selectivity by modifying the hybrid partner (as seen with compounds 4b vs. 4e) makes this an invaluable building block for hit-to-lead and lead optimization campaigns.

Synthesis of Novel Dual COX/LOX Inhibitors as Next-Generation Anti-Inflammatory Agents

For research aimed at developing anti-inflammatory drugs with a dual mechanism of action, 6-benzoyl-1,3-dihydro-2H-indol-2-one is a key intermediate. As established in the patent literature, 3-acyl-2-oxindoles, a class to which this compound belongs, act as dual inhibitors of cyclooxygenase and lipoxygenase [4]. This dual inhibition offers a potential therapeutic advantage over traditional NSAIDs that primarily target COX enzymes, potentially leading to enhanced efficacy and a reduced gastrointestinal side effect profile. This compound is therefore a critical starting material for synthesizing and evaluating new anti-inflammatory candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-benzoyl-1,3-dihydro-2H-indol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.